Cas no 874208-84-1 (m-PEG4-CH2-acid)

m-PEG4-CH2-acid is a polyethylene glycol (PEG)-based linker featuring a terminal carboxylic acid group, separated by a four-unit PEG spacer and a methylene (-CH2-) bridge. This compound is widely used in bioconjugation and drug delivery applications due to its hydrophilic PEG spacer, which enhances solubility and reduces immunogenicity. The carboxylic acid terminus allows for efficient coupling with amines or hydroxyls via standard activation chemistries, enabling stable amide or ester bond formation. The methylene group adds stability to the linker, while the PEG4 spacer provides flexibility and improved pharmacokinetics. Its well-defined structure and reliable reactivity make it a valuable tool for modifying biomolecules, peptides, or small-molecule therapeutics.
m-PEG4-CH2-acid structure
m-PEG4-CH2-acid structure
商品名:m-PEG4-CH2-acid
CAS番号:874208-84-1
MF:C11H22O6
メガワット:250.288784503937
CID:2950690
PubChem ID:57890900

m-PEG4-CH2-acid 化学的及び物理的性質

名前と識別子

    • 三甘醇单甲醚丁酸
    • m-PEG4-(CH2)3-acid
    • m-PEG4-CH2-acid
    • 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoic acid
    • 4-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-butyric acid
    • 2,5,8,11-Tetraoxapentadecan-15-oic acid (9CI)
    • 2,5,8,11-tetraoxapentadecan-15-oic acid
    • C70300
    • DA-65647
    • BP-22992
    • SCHEMBL915377
    • AKOS040742018
    • HY-140507
    • MS-23540
    • CS-0114436
    • 874208-84-1
    • HKQFGVZYAYHZJS-UHFFFAOYSA-N
    • インチ: 1S/C11H22O6/c1-14-5-6-16-9-10-17-8-7-15-4-2-3-11(12)13/h2-10H2,1H3,(H,12,13)
    • InChIKey: HKQFGVZYAYHZJS-UHFFFAOYSA-N
    • ほほえんだ: O(CCOCCOCCOC)CCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 250.14163842g/mol
  • どういたいしつりょう: 250.14163842g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 13
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 74.2

m-PEG4-CH2-acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22992-100mg
m-PEG4-(CH2)3-acid
874208-84-1 98%
100mg
4845.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22992-250mg
m-PEG4-(CH2)3-acid
874208-84-1 98%
250mg
8265CNY 2021-05-07
MedChemExpress
HY-140507-100mg
m-PEG4-CH2-acid
874208-84-1
100mg
¥2002 2024-07-21
Aaron
AR019ET6-500mg
m-PEG4-(CH2)3-acid
874208-84-1 97%
500mg
$710.00 2025-02-13
MedChemExpress
HY-140507-500mg
m-PEG4-CH2-acid
874208-84-1
500mg
¥6328 2024-07-21
eNovation Chemicals LLC
Y1234861-100mg
m-PEG4-(CH2)3-acid
874208-84-1 98%
100mg
$260 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22992-500mg
m-PEG4-(CH2)3-acid
874208-84-1 98%
500mg
13537.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22992-250mg
m-PEG4-(CH2)3-acid
874208-84-1 98%
250mg
8265.0CNY 2021-07-14
eNovation Chemicals LLC
Y1234861-100mg
m-PEG4-(CH2)3-acid
874208-84-1 98%
100mg
$260 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22992-100mg
m-PEG4-(CH2)3-acid
874208-84-1 98%
100mg
4845CNY 2021-05-07

m-PEG4-CH2-acidに関する追加情報

Introduction to m-PEG4-CH2-acid (CAS No. 874208-84-1) in Modern Chemical and Biomedical Applications

M-PEG4-CH2-acid, chemically known by its CAS number 874208-84-1, represents a significant advancement in the field of polyethylene glycol (PEG)-based derivatives. This compound, featuring a molecular structure composed of a PEG4 chain terminated with a carboxylic acid group, has garnered considerable attention due to its versatile applications in pharmaceuticals, biotechnology, and material science. The integration of PEG units with functional acid moieties enhances its utility in drug delivery systems, biomaterials, and diagnostic tools.

The unique properties of m-PEG4-CH2-acid stem from the combination of its hydrophilic PEG backbone and the reactive carboxylic acid end group. The PEG moiety is renowned for its ability to improve solubility, reduce immunogenicity, and prolong circulation time in biological systems. These characteristics make it an invaluable component in the development of biopharmaceutical formulations. Meanwhile, the carboxylic acid group provides a reactive site for further chemical modifications, enabling the synthesis of complex conjugates and polymers.

In recent years, research has highlighted the potential of m-PEG4-CH2-acid in cancer therapy. Studies have demonstrated that PEGylated drugs can evade immune system recognition, thereby increasing their bioavailability and therapeutic efficacy. The carboxylic acid functionality allows for conjugation with cytotoxic agents or targeting ligands, enhancing the specificity of drug delivery to tumor cells. For instance, recent advancements in nanoparticle-based drug delivery systems have leveraged m-PEG4-CH2-acid to create stable and efficient carriers for chemotherapy medications.

Beyond oncology, m-PEG4-CH2-acid has found applications in regenerative medicine. Its biocompatibility and ability to form hydrogels make it suitable for tissue engineering scaffolds. Researchers have utilized this compound to develop porous matrices that support cell adhesion and growth, promoting wound healing and organ regeneration. The carboxylic acid group can be exploited to covalently bind growth factors or cytokines, creating smart biomaterials that release therapeutic agents in response to biological cues.

The field of diagnostics has also benefited from the incorporation of m-PEG4-CH2-acid. Its water solubility and stability under various conditions make it an excellent candidate for contrast agents in magnetic resonance imaging (MRI). Additionally, the carboxylic acid moiety facilitates the attachment of antibodies or antigens, enabling the development of highly sensitive biosensors for disease detection. Recent studies have shown promising results in using PEGylated probes for early-stage cancer diagnosis, improving diagnostic accuracy and patient outcomes.

In the realm of material science, m-PEG4-CH2-acid contributes to the development of advanced polymers with tailored properties. Its incorporation into polymeric matrices enhances flexibility and biodegradability, making it useful for coatings and films in medical devices. The carboxylic acid group allows for cross-linking with other polymers or small molecules, creating hybrid materials with enhanced mechanical strength and functional properties. These innovations are particularly relevant in the design of next-generation biomedical implants.

The synthesis of m-PEG4-CH2-acid involves well-established chemical methodologies that ensure high purity and yield. The process typically involves polymerization techniques such as ring-opening polymerization (ROP) followed by functionalization at the end groups. Advances in synthetic chemistry have enabled the production of monodisperse PEG chains with precise molecular weights, further optimizing the performance of m-PEG4-CH2-acid-based products.

Economic considerations also play a crucial role in the adoption of m-PEG4-CH2-acid. While initial production costs may be relatively high due to the complexity of synthesis and purification, large-scale manufacturing has significantly reduced expenses over time. This cost-effectiveness has made it more accessible for industrial applications without compromising on quality or performance. As demand grows across various sectors, economies of scale are expected to drive further reductions in production costs.

The regulatory landscape surrounding m-PEG4-CH2-acid is another critical factor influencing its widespread use. Regulatory agencies such as the FDA and EMA have stringent guidelines for pharmaceutical-grade PEG compounds to ensure safety and efficacy. Compliance with these regulations is essential for manufacturers seeking approval for their products in therapeutic markets. Recent updates to regulatory frameworks have streamlined approval processes for novel PEG-based derivatives like m-PEG4-CH2-acid, fostering innovation while maintaining high standards.

In conclusion, m-PEG4-CH2-acid (CAS No. 874208-84-1) stands as a cornerstone compound in modern chemical and biomedical research due to its multifaceted applications. Its unique combination of hydrophilicity from PEG units and reactivity from carboxylic acid end groups makes it indispensable in drug delivery systems, biomaterials, diagnostics, and advanced polymers. As research continues to uncover new possibilities for this versatile compound, its role is poised to expand even further into uncharted territories within science and medicine.

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清らかである:99%/99%/99%/99%
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